molecular formula C20H24FN3O B2517962 N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 763125-61-7

N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2517962
CAS No.: 763125-61-7
M. Wt: 341.43
InChI Key: QZNWCXBCJLUOHI-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an ethylphenyl group, a fluorophenyl group, and a piperazine ring, making it a complex and versatile molecule.

Mechanism of Action

Target of Action

Similar compounds have been found to target theryanodine receptor (RyR) . The ryanodine receptor plays a crucial role in the regulation of intracellular calcium levels, which is vital for various cellular processes.

Mode of Action

Compounds with similar structures have been suggested to act asactivators of the ryanodine receptor . This implies that they may enhance the release of calcium from intracellular stores, thereby affecting cellular processes that depend on calcium signaling.

Biochemical Pathways

Given its potential role as a ryanodine receptor activator, it can be inferred that it may influencecalcium-dependent signaling pathways . These pathways regulate a wide range of cellular functions, including muscle contraction, neurotransmitter release, and cell growth.

Result of Action

Based on the potential activation of the ryanodine receptor, it can be speculated that this compound may induce changes in intracellular calcium levels, leading to altered cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as ethylbenzene, fluorobenzene, and piperazine under specific reaction conditions like controlled temperature and pressure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-2-16-3-7-18(8-4-16)22-20(25)15-23-11-13-24(14-12-23)19-9-5-17(21)6-10-19/h3-10H,2,11-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNWCXBCJLUOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763125-61-7
Record name N-(4-ETHYLPHENYL)-2-(4-(4-FLUOROPHENYL)-1-PIPERAZINYL)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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